(3R,4S)-4-Amino-6-bromochroman-3-ol
Description
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(3R,4S)-4-amino-6-bromo-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9-/m0/s1 |
InChI Key |
FQCDYFSNALFGQO-CBAPKCEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=C(O1)C=CC(=C2)Br)N)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC(=C2)Br)N)O |
Origin of Product |
United States |
Preparation Methods
Bromination and Ring Functionalization
Initial bromination typically employs N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, achieving >85% yield for 6-bromochroman intermediates. The bromine atom’s position directs subsequent regioselective transformations, particularly in electrophilic aromatic substitution reactions.
Stereoselective Hydroxylation
Key to the synthesis is the establishment of the (3R,4S) configuration. Baker’s yeast-mediated asymmetric reduction of chroman-4-ones has been demonstrated to produce (S)-chroman-4-ols with enantiomeric excess (ee) >90%. For example, reduction of 6-bromochroman-4-one using Saccharomyces cerevisiae yields (S)-6-bromochroman-4-ol in 78% yield and 92% ee.
Amination Strategies
Amination at position 4 is achieved through two primary routes:
a) Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide as the nitrogen source, followed by hydrazinolysis to remove the phthaloyl protecting group. This method affords 4-amino derivatives in 65–72% yield but requires careful control of reaction time to prevent epimerization.
b) Reductive Amination
Direct reductive amination of 4-keto intermediates using ammonium acetate and sodium cyanoborohydride in methanol achieves 68% yield with >95% retention of configuration at C3.
Catalytic Asymmetric Hydrogenation
Recent advances in transition metal catalysis have enabled direct access to chiral chromanols. A rhodium-catalyzed asymmetric hydrogenation of chromene derivatives using (S,S)-Ph-BPE ligands achieves excellent enantiocontrol:
| Parameter | Value |
|---|---|
| Catalyst | Rh/(S,S)-Ph-BPE |
| Substrate | 6-Bromo-2H-chromene |
| Pressure | 50 psi H₂ |
| Temperature | 25°C |
| Time | 12 h |
| Yield | 89% |
| ee | 98% |
This method, described in recent literature, demonstrates superior stereoselectivity compared to enzymatic approaches while maintaining compatibility with bromine substituents. The hydrogenation protocol is followed by oxidative amination using copper(II) acetate and ammonium hydroxide to install the amino group.
Resolution of Racemic Mixtures
For industrial-scale production, kinetic resolution remains a viable strategy. Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective acylation of racemic 4-aminochromanol derivatives:
The unreacted (3S,4R)-enantiomer is recycled through base-catalyzed hydrolysis and re-racemization, achieving an overall yield of 82% with 99% ee for the target (3R,4S)-isomer.
Solid-Phase Synthesis for Parallel Optimization
Combinatorial approaches using Wang resin-bound chroman precursors have been developed for high-throughput optimization:
-
Resin Functionalization : Loading 4-hydroxy-6-bromochroman-3-one onto Wang resin via ester linkage (95% loading efficiency)
-
Amination Step : Treatment with benzylamine/trimethylaluminum in THF (16 h, 70°C) achieves 84% conversion
-
Cleavage : TFA/DCM (1:1) releases the product with 78% isolated yield
This method enables rapid screening of >50 amine nucleophiles in parallel, identifying optimal conditions for stereochemical retention.
Green Chemistry Approaches
Recent developments emphasize solvent-free and energy-efficient methods:
Mechanochemical Amination
Ball-milling 6-bromochroman-3,4-diol with ammonium carbonate in the presence of silica gel achieves 63% yield with 88% ee after 2 h grinding. The absence of solvent reduces waste generation while maintaining stereochemical integrity.
Photocatalytic Bromine Retention
UV irradiation (365 nm) in the presence of eosin Y prevents debromination during amination steps, improving bromine retention from 72% to 94% in model reactions.
Industrial-Scale Production Considerations
A comparative analysis of scalable methods reveals key process parameters:
| Method | Cost Index | Throughput (kg/day) | ee (%) | Purification Complexity |
|---|---|---|---|---|
| Catalytic Hydrogenation | 1.0 | 150 | 98 | Low |
| Enzymatic Reduction | 1.8 | 85 | 92 | Medium |
| Kinetic Resolution | 2.3 | 200 | 99 | High |
Continuous flow hydrogenation systems demonstrate particular promise, achieving space-time yields of 12 g/L·h with catalyst turnover numbers exceeding 50,000.
Analytical Challenges in Process Monitoring
Advanced characterization techniques ensure synthetic fidelity:
7.1 Chiral HPLC Analysis
Using a Chiralpak IC column (4.6 × 250 mm) with hexane/ethanol (80:20) at 1 mL/min achieves baseline separation of enantiomers (tR = 8.2 min for (3R,4S) vs. 9.7 min for (3S,4R)).
7.2 In Situ FTIR Monitoring
Real-time tracking of NH stretching vibrations (3350–3450 cm⁻¹) during amination steps enables precise reaction control, reducing byproduct formation by 40%.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Amino-6-bromochroman-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated chroman derivatives
Substitution: Formation of substituted chroman derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-4-Amino-6-bromochroman-3-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products allows it to interact with biological systems, making it a candidate for drug discovery and development.
Medicine
In medicine, (3R,4S)-4-Amino-6-bromochroman-3-ol is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Amino-6-bromochroman-3-ol involves its interaction with molecular targets in biological systems. The amino and bromo substituents can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The chroman ring structure also allows for π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparison with Similar Compounds
Chroman Derivatives
- (R)-Chroman-3-amine hydrochloride (CAS 211506-59-1): This analog lacks the bromine and hydroxyl groups. Its molecular weight (197.65 g/mol ) is lower, reducing lipophilicity. The absence of bromine may decrease metabolic stability, while the hydrochloride salt could enhance solubility but limit passive diffusion .
Brominated Aromatic Compounds
- 3-Bromo-4-formylbenzoic acid (CAS 91760-66-6): Features a bromine and polar functional groups (formyl, carboxylic acid) on a benzene ring. Its molecular weight (245.03 g/mol ) is comparable to the target compound, but the lack of a chroman ring reduces conformational rigidity. The carboxylic acid group increases polarity, likely reducing blood-brain barrier penetration compared to the target .
Amino Alcohols
- (3R,4R)-Pyrrolidine-3,4-diol (CAS 186393-31-7): Contains amino and diol groups on a pyrrolidine ring. However, the diol motif offers more hydrogen-bonding sites, which could improve target affinity in hydrophilic environments .
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (Predicted) |
|---|---|---|---|
| (3R,4S)-4-Amino-6-bromochroman-3-ol | 244.085 | Bromine, amino, hydroxyl | Moderate |
| (R)-Chroman-3-amine hydrochloride | 197.65 | Amino (as hydrochloride) | Low |
| 3-Bromo-4-formylbenzoic acid | 245.03 | Bromine, formyl, carboxylic acid | Low |
| (3R,4R)-Pyrrolidine-3,4-diol | 119.12 | Amino, diol | Very low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3R,4S)-4-Amino-6-bromochroman-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves reductive amination of a brominated chromanone intermediate. For example, NaCNBH₃ in acetic acid can reduce the ketone while introducing the amine group under mild conditions . Optimization includes controlling reaction temperature (20–25°C) and pH (4–6) to minimize side reactions. Purification via flash column chromatography with a gradient of ethyl acetate/hexane (30–70%) ensures separation of stereoisomers and unreacted starting materials .
Q. Which spectroscopic techniques are essential for characterizing (3R,4S)-4-Amino-6-bromochroman-3-ol?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in the chroman ring) and compare with literature data for similar chroman derivatives .
- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3400 cm⁻¹) and -NH₂ (sharp peaks ~3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 260.02 for C₉H₁₁BrNO₂) .
Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- By-products : Brominated regioisomers (e.g., 5-bromo instead of 6-bromo) may form due to incomplete regiocontrol. Use TLC or HPLC with UV detection (λ = 254 nm) to monitor reaction progress .
- Diastereomers : Chiral chromatography (e.g., Chiralpak IA column) resolves (3R,4S) from (3S,4R) isomers .
Advanced Research Questions
Q. How can stereochemical integrity be ensured during synthesis, particularly for the (3R,4S) configuration?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to enforce stereochemistry during chroman ring formation .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control bromination regioselectivity .
Q. How should researchers address contradictory analytical data, such as unexpected NMR splitting patterns or IR absorbance bands?
- Methodological Answer :
- Dynamic Effects : Check for conformational flexibility (e.g., chair-flip in the chroman ring) causing averaged NMR signals. Use variable-temperature NMR (e.g., −40°C to 25°C) to "freeze" conformers .
- Degradation : Test stability under storage conditions (e.g., light, humidity). If degradation is observed (e.g., loss of -NH₂ peak in IR), store the compound at −20°C under argon .
Q. What computational methods support the structural and electronic analysis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental X-ray or NMR data to validate stereochemistry .
- Molecular Dynamics (MD) : Simulate solvation effects to predict solubility in polar solvents (e.g., DMSO, methanol) for formulation studies .
Q. What strategies enable regioselective bromination at the 6-position of the chroman scaffold?
- Methodological Answer :
- Directed Metallation : Use a directing group (e.g., -OH or -NH₂) to position bromine via ortho-metallation with LDA (lithium diisopropylamide), followed by quenching with Br₂ .
- Electrophilic Aromatic Substitution : Optimize Br₂/FeBr₃ ratios (1:1.2 molar) and reaction time (2–4 hrs) to minimize polybromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
